molecular formula C9H9BrN2 B2537492 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole CAS No. 99513-17-4

5-bromo-1,2-dimethyl-1H-benzo[d]imidazole

Cat. No.: B2537492
CAS No.: 99513-17-4
M. Wt: 225.089
InChI Key: KXQPLXMYJLKDMW-UHFFFAOYSA-N
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Description

5-bromo-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole typically involves the bromination of 1,2-dimethylbenzimidazole. One common method is the reaction of 1,2-dimethylbenzimidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, improved yield, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,2-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include 5-amino-1,2-dimethyl-1H-benzo[d]imidazole, 5-thio-1,2-dimethyl-1H-benzo[d]imidazole, and 5-alkoxy-1,2-dimethyl-1H-benzo[d]imidazole.

    Oxidation Reactions: Products include this compound-4-carboxylic acid and this compound-4-aldehyde.

    Reduction Reactions: Products include 5-bromo-1,2-dimethyl-1,2-dihydro-1H-benzo[d]imidazole.

Scientific Research Applications

5-bromo-1,2-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications due to its antimicrobial, antifungal, and anticancer properties.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes for solar cells.

Mechanism of Action

The mechanism of action of 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methyl groups enhance its binding affinity and specificity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methyl-1-phenyl-1H-benzo[d]imidazole
  • 5-bromo-1H-benzo[d]imidazole-2-carboxylic acid
  • 5-bromo-1H-benzo[d]imidazole

Uniqueness

Compared to similar compounds, 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole has unique structural features that enhance its chemical reactivity and potential applications. The presence of two methyl groups increases its lipophilicity, improving its ability to penetrate biological membranes. The bromine atom provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse biological activities.

Properties

IUPAC Name

5-bromo-1,2-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-11-8-5-7(10)3-4-9(8)12(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQPLXMYJLKDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99513-17-4
Record name 5-bromo-1,2-dimethyl-1H-1,3-benzodiazole
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